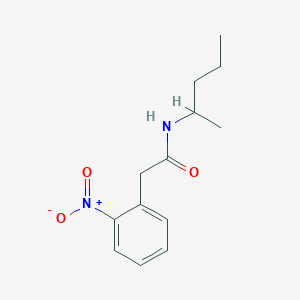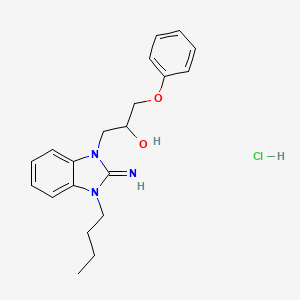![molecular formula C21H30ClN B5221611 N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine](/img/structure/B5221611.png)
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine, also known as ACH-000029, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained attention due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may lead to improved mood and reduced anxiety. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine in lab experiments is its high selectivity for serotonin and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various diseases. However, one limitation is that its safety and efficacy in humans have not been fully established, and further research is needed before it can be used in clinical trials.
Future Directions
There are several future directions for research on N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine. One direction is to investigate its potential therapeutic applications in depression, anxiety, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it affects neurotransmitter levels in the brain. Additionally, further research is needed to determine its safety and efficacy in humans before it can be used in clinical trials.
Synthesis Methods
The synthesis of N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine involves the reaction of 3-(4-chlorophenyl)-1-adamantylamine with 2-bromo-1-phenylethanone in the presence of a base. The resulting product is then reduced using sodium borohydride to obtain the final compound.
Scientific Research Applications
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine has been investigated for its potential therapeutic applications in various diseases such as depression, anxiety, and Parkinson's disease. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN/c1-14(2)23-15(3)20-9-16-8-17(10-20)12-21(11-16,13-20)18-4-6-19(22)7-5-18/h4-7,14-17,23H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHVXNWQYKOPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5221549.png)


![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5221576.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5221586.png)
![(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine](/img/structure/B5221604.png)

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)

![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)